Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate
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Overview
Description
Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is an organic compound with the molecular formula C₁₁H₁₃NO₇. It is characterized by the presence of methoxy, nitro, and phenoxy groups attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate typically involves the esterification of 2,6-dimethoxy-4-nitrophenol with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic substitution: Substituted phenoxyacetates.
Reduction: Amino derivatives.
Hydrolysis: 2,6-dimethoxy-4-nitrophenol and methanol.
Scientific Research Applications
Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,6-dimethoxy-4-nitrophenyl)acetate
- Ethyl (2,6-dimethoxy-4-nitrophenoxy)acetate
- Methyl (2,6-dimethoxy-4-aminophenoxy)acetate
Uniqueness
Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-(2,6-dimethoxy-4-nitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c1-16-8-4-7(12(14)15)5-9(17-2)11(8)19-6-10(13)18-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFCHNMIVJSDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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